Stereoisomer-Resolved Potentiation of L-HCA-Evoked Depolarizations: (2S,3S)-Isomer Is the Dominant Active Species Within the Racemate
In a direct head-to-head comparison of all four purified stereoisomers tested at 100 µM against 10 µM L-homocysteic acid (L-HCA)-evoked depolarizations in neonatal rat motoneurons, the (2S,3S)-isomer produced the largest potentiation (130.4 ± 3.6% of control, n=20), followed by the (2S,3R)-isomer (114.5 ± 2.4%, n=11). In contrast, the (2R,3S)-isomer significantly reduced L-HCA response amplitude (94.2 ± 1.4% of control, n=9), and the (2R,3R)-isomer was inactive [1]. The racemic mixture (CAS 78590-22-4) thus delivers a net pharmacological effect that is the composite of potentiating, depressant, and inert stereoisomeric components—a profile that cannot be replicated by any single isomer alone.
| Evidence Dimension | Potentiation of L-homocysteic acid (L-HCA, 10 µM)-evoked depolarizations (% of control ± SEM) |
|---|---|
| Target Compound Data | Racemic mixture (CAS 78590-22-4): composite of four stereoisomers with divergent activities (see individual isomer data below) |
| Comparator Or Baseline | (2S,3S)-isomer: 130.4 ± 3.6% (n=20); (2S,3R)-isomer: 114.5 ± 2.4% (n=11); (2R,3S)-isomer: 94.2 ± 1.4% (n=9); (2R,3R)-isomer: inactive |
| Quantified Difference | 36.2 percentage-point difference between the most potent potentiator (2S,3S) and the depressant isomer (2R,3S); racemate activity represents the weighted average of these opposing effects |
| Conditions | Neonatal rat spinal motoneuron preparation; isolated hemisected spinal cord; isomers tested at 100 µM; L-HCA applied at 10 µM; depolarization amplitude measured as % of control ± SEM |
Why This Matters
For procurement, this demonstrates that the racemate (CAS 78590-22-4) is the only form that delivers the full stereochemical composite historically used in published L-HCA uptake pharmacology studies; single-isomer purchases will yield qualitatively different experimental outcomes.
- [1] Jane DE, Chalmers DJ, Howard JA, Kilpatrick IC, Sunter DC, Thompson GA, Udvarhelyi PM, Wilson C, Watkins JC. Diastereoselective synthesis of all four isomers of 3-(4-chlorophenyl)glutamic acid: identification of the isomers responsible for the potentiation of L-homocysteic acid-evoked depolarizations in neonatal rat motoneurons. J Med Chem. 1996 Nov 22;39(24):4738-43. PMID: 8941386. View Source
